[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid

Insulin sensitivity Type 2 diabetes Pharmacodynamics

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid is a 4-aryl-2-methyloxazole derivative featuring an acetic acid side chain at the 5-position of the oxazole ring. It belongs to a class of oxazoleacetic acid compounds originally disclosed by Takeda Chemical Industries that exhibit hypoglycemic, glucose tolerance-improving, and insulin sensitivity-increasing activities in mammalian models.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 89150-05-0
Cat. No. B15399046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid
CAS89150-05-0
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)CC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
InChIKeyIMQLMNKPVZWZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid (CAS 89150-05-0): A Differentiated Oxazoleacetic Acid Scaffold for Antidiabetic and PPAR-Targeted Research


[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid is a 4-aryl-2-methyloxazole derivative featuring an acetic acid side chain at the 5-position of the oxazole ring [1]. It belongs to a class of oxazoleacetic acid compounds originally disclosed by Takeda Chemical Industries that exhibit hypoglycemic, glucose tolerance-improving, and insulin sensitivity-increasing activities in mammalian models [2]. The compound has a molecular formula of C12H10ClNO3, a molecular weight of 251.67 g/mol, and a calculated LogP of 2.5, with one hydrogen bond donor and four hydrogen bond acceptors [1]. Its specific substitution pattern—4-(4-chlorophenyl) combined with a 2-methyl group—distinguishes it from closely related oxazolealkanoic acid analogs in terms of lipophilicity, metabolic stability, and pharmacodynamic temporal profile, making it a non-interchangeable research tool for antidiabetic drug discovery and PPAR-targeted chemical biology [2].

Why [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic Acid Cannot Be Replaced by Generic Oxazole Analogs in Insulin Sensitization Studies


The biological activity of 4-aryl-oxazolealkanoic acids is exquisitely sensitive to both the length of the alkanoic acid side chain (n = 1 vs. n = 2) and the nature of the para-substituent on the phenyl ring [1]. The acetic acid derivative (n = 1) and its closest propionic acid analog (n = 2) exhibit fundamentally different temporal profiles of insulin sensitization in vivo despite differing by only a single methylene unit [1]. Specifically, the n = 1 compound produces a sustained reduction in blood glucose that intensifies from 60 min to 120 min post-insulin challenge, whereas the n = 2 analog shows an early peak that decays rapidly [1]. These divergent pharmacodynamic profiles preclude generic in-class substitution and compel researchers to select the exact compound—not a close structural analog—when the experimental objective demands sustained insulin sensitization without initial hypoglycemic overshoot [1].

Quantitative Differentiation Evidence for [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic Acid vs. Closest Analogs


Sustained vs. Transient Insulin Sensitization: Head-to-Head Comparison of n = 1 (Acetic Acid) and n = 2 (Propionic Acid) Derivatives

In the insulin sensitivity test conducted in male ICR mice (100 mg/kg oral dose, 5% gum arabic suspension, n = 5 per group), the target compound [4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid (n = 1) exhibited a gradually intensifying blood glucose-lowering effect: 16% decrease at 60 min and 21% decrease at 120 min post-insulin injection [1]. In contrast, its closest structural analog, 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid (n = 2), showed a markedly different profile: a sharp 35% decrease at 0 min (pre-insulin), 19% at 60 min, and a waning 9% at 120 min [1]. The divergent temporal profiles demonstrate that the acetic acid derivative (n = 1) provides sustained insulin sensitization, while the propionic acid derivative (n = 2) produces a transient, early-peaking effect that decays by 120 min [1].

Insulin sensitivity Type 2 diabetes Pharmacodynamics Sustained-release Oxazoleacetic acid SAR

Lipophilicity-Driven Pharmacokinetic Differentiation: Calculated LogP of the Acetic Acid Derivative vs. Propionic Acid Homolog

The calculated octanol/water partition coefficient (LogP) for [4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid is 2.5 [1]. While the exact LogP for the propionic acid analog (n = 2) has not been reported in the same computational dataset, the addition of one methylene group in the side chain is expected to increase LogP by approximately 0.5 units (Hansch-Leo fragment constant method), yielding an estimated LogP of ~3.0 for the n = 2 compound [2]. The lower LogP of the acetic acid derivative (n = 1) is consistent with its more gradual onset of action and sustained effect profile observed in vivo, potentially reflecting differences in membrane permeability, tissue distribution, and metabolic clearance rate [2].

Lipophilicity LogP ADME Oxazole Bioavailability

Divergent Glucose Tolerance Improvement: Evidence for Distinct Pharmacological Profiles of Acetic Acid vs. Propionic Acid Derivatives

The propionic acid analog (n = 2), 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, was evaluated in fasted KKAy mice (genetically obese and diabetic model) for hypoglycemic activity and in fatty rats for glucose tolerance improvement [1]. In KKAy mice, the n = 2 compound showed dose-dependent blood glucose lowering at 50 mg/kg (110 ± 34 mg/dL at 120 min vs. control 161 ± 30 mg/dL) [1]. In glucose tolerance tests (fatty rats, 100 mg/kg oral dose), the n = 2 compound reduced blood glucose at 30, 60, 120, and 180 min post-glucose load to 61%, 62%, 64%, and 74% of control levels, respectively [1]. While identical glucose tolerance data for the acetic acid derivative (n = 1, target compound) were not reported in the same patent, the insulin sensitivity data (Evidence Item 1) demonstrate that the n = 1 compound produces a sustained glucose-lowering effect that intensifies over time (16% at 60 min increasing to 21% at 120 min), in contrast to the n = 2 compound's waning effect (19% declining to 9%) [1]. This difference in temporal dynamics is expected to translate into distinct glucose tolerance profiles, with the acetic acid derivative predicted to provide more sustained postprandial glucose control [1].

Glucose tolerance OGTT Insulin secretion KKAy mice Type 2 diabetes

High-Value Research and Industrial Application Scenarios for [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic Acid


Preclinical Development of Sustained-Release Insulin Sensitizers for Type 2 Diabetes

The target compound's sustained and intensifying insulin sensitization profile (16% at 60 min → 21% at 120 min) directly addresses the clinical need for once-daily antidiabetic agents that avoid both early hypoglycemic overshoot and late glycemic escape [1]. Researchers designing extended-release formulations or investigating PK/PD relationships for insulin sensitizers should select this compound over the propionic acid analog, whose effect wanes by 120 min (19% → 9%) [1].

Chemical Biology Probe for Temporal Insulin Signaling Dynamics

The contrasting temporal profiles of the acetic acid (n = 1, sustained) and propionic acid (n = 2, transient) derivatives provide a matched chemical probe pair for dissecting the temporal dynamics of insulin signaling pathways in vitro and in vivo [1]. The acetic acid derivative is the preferred tool when sustained pathway activation is required to observe downstream transcriptional or metabolic endpoints without confounding by early signal decay [1].

Medicinal Chemistry Scaffold for PPARα/γ Modulator Optimization

The 4-(4-chlorophenyl)-2-methyl-oxazole core with an acetic acid side chain serves as a privileged scaffold for PPAR modulator design, as evidenced by the broader oxazoleacetic acid patent family encompassing dual PPARα/γ agonists [1]. The target compound's balanced lipophilicity (LogP = 2.5) [2] and demonstrated insulin-sensitizing activity make it an attractive starting point for further derivatization aimed at improving PPAR subtype selectivity and metabolic stability [1].

Analytical Reference Standard for Oxazoleacetic Acid Derivative Quantification

Given the well-characterized structure (C12H10ClNO3, MW 251.67) [2] and the availability of detailed synthetic procedures in the patent literature [1], this compound is suitable as a reference standard for HPLC, LC-MS/MS, and NMR-based analytical method development and validation in pharmaceutical quality control and bioanalytical laboratories [1][2].

Quote Request

Request a Quote for [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.